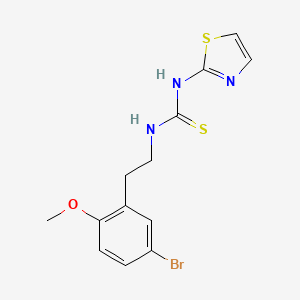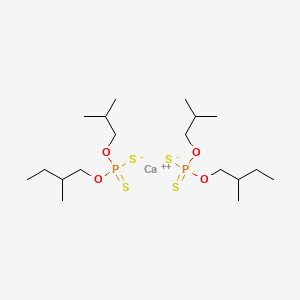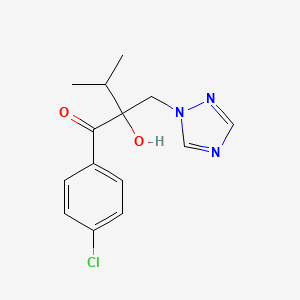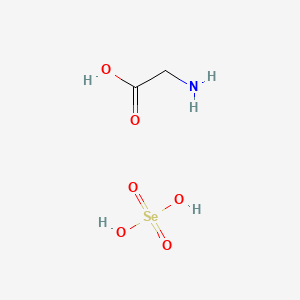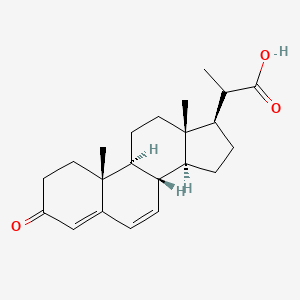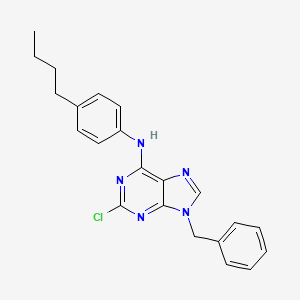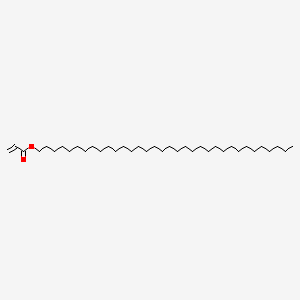
Tetratriacontyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetratriacontyl acrylate is a chemical compound with the molecular formula C37H72O2 and a molecular weight of 548.9664 g/mol . It is an ester formed from acrylic acid and tetratriacontanol, characterized by a long aliphatic chain. This compound is used in various industrial applications due to its unique properties, such as hydrophobicity and flexibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetratriacontyl acrylate can be synthesized through the esterification of acrylic acid with tetratriacontanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tetratriacontanol in the presence of a catalyst, under controlled temperature and pressure conditions. Continuous flow processes offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tetratriacontyl acrylate undergoes various chemical reactions, including:
Esterification: Formation of esters through the reaction with alcohols.
Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.
Polymerization: Formation of polymers through free radical polymerization.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), controlled temperature.
Major Products Formed
Esterification: this compound.
Hydrolysis: Acrylic acid and tetratriacontanol.
Polymerization: Poly(this compound).
Applications De Recherche Scientifique
Tetratriacontyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties
Mécanisme D'action
The mechanism of action of tetratriacontyl acrylate involves its ability to form polymers through free radical polymerization. The long aliphatic chain provides flexibility and hydrophobicity to the resulting polymers, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecyl acrylate: Similar in structure but with a shorter aliphatic chain.
Hexadecyl acrylate: Another similar compound with a shorter chain length.
Dodecyl acrylate: Also similar but with a significantly shorter chain.
Uniqueness
Tetratriacontyl acrylate is unique due to its long aliphatic chain, which imparts distinct properties such as enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts. These properties make it particularly useful in applications requiring durable and water-resistant materials .
Propriétés
Numéro CAS |
94138-85-9 |
|---|---|
Formule moléculaire |
C37H72O2 |
Poids moléculaire |
549.0 g/mol |
Nom IUPAC |
tetratriacontyl prop-2-enoate |
InChI |
InChI=1S/C37H72O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-39-37(38)4-2/h4H,2-3,5-36H2,1H3 |
Clé InChI |
IHKUWVHBYSSFMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
